molecular formula C21H24FN3O3 B10854754 (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

Cat. No. B10854754
M. Wt: 385.4 g/mol
InChI Key: QNWXRLPZIFMTBK-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ5576 is a potent, highly selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that regulates the elongation of transcription through phosphorylation of RNA polymerase II at serine 2. AZ5576 has shown significant potential in preclinical models, particularly in the treatment of various hematological malignancies such as acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Scientific Research Applications

AZ5576 has been extensively studied for its potential therapeutic applications in hematological malignancies. It has demonstrated efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound induces rapid cell death and achieves significant anti-tumor activity in these models. Additionally, AZ5576 has shown potential in overcoming the protective effects of the tumor microenvironment, making it a promising candidate for further development in cancer therapy .

properties

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1

InChI Key

QNWXRLPZIFMTBK-DOTOQJQBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

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